molecular formula C21H22N2O4 B11695889 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide

Cat. No.: B11695889
M. Wt: 366.4 g/mol
InChI Key: UKDCRAFXNORBLF-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a hexanamide chain attached to an isoindoline core, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide typically involves a multi-step process:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine, followed by oxidation to form the 1,3-dioxo structure.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through an amide coupling reaction, where hexanoic acid or its derivative is reacted with the isoindoline core in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Substitution with Methoxyphenyl Group: The final step involves the substitution of the isoindoline core with a methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or to reduce the amide bond.

    Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving isoindoline derivatives.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenylhexanamide: Similar structure but lacks the methoxy group.

    6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)hexanamide: Similar structure but with the methoxy group in a different position.

Uniqueness

The presence of the methoxy group in the 3-position of the phenyl ring in 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methoxyphenyl)hexanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide

InChI

InChI=1S/C21H22N2O4/c1-27-16-9-7-8-15(14-16)22-19(24)12-3-2-6-13-23-20(25)17-10-4-5-11-18(17)21(23)26/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,24)

InChI Key

UKDCRAFXNORBLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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